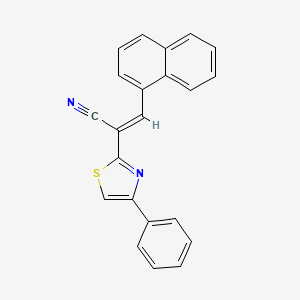![molecular formula C17H17N3OS B3828097 2-[(3-cyano-4,5,6-trimethyl-2-pyridinyl)thio]-2-phenylacetamide](/img/structure/B3828097.png)
2-[(3-cyano-4,5,6-trimethyl-2-pyridinyl)thio]-2-phenylacetamide
説明
2-[(3-cyano-4,5,6-trimethyl-2-pyridinyl)thio]-2-phenylacetamide, also known as CP-31398, is a small molecule that has been extensively studied for its potential therapeutic applications. CP-31398 has been found to exhibit anti-tumor, anti-inflammatory, and neuroprotective properties, making it a promising candidate for the development of new drugs.
作用機序
2-[(3-cyano-4,5,6-trimethyl-2-pyridinyl)thio]-2-phenylacetamide exerts its therapeutic effects by binding to the DNA-binding domain of the p53 protein, stabilizing its conformation and enhancing its transcriptional activity. This leads to the upregulation of genes involved in cell cycle arrest, DNA repair, and apoptosis, which are important processes for preventing the development and progression of cancer. 2-[(3-cyano-4,5,6-trimethyl-2-pyridinyl)thio]-2-phenylacetamide also inhibits the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammatory responses. This leads to the suppression of pro-inflammatory cytokine production and the attenuation of inflammatory responses. Finally, 2-[(3-cyano-4,5,6-trimethyl-2-pyridinyl)thio]-2-phenylacetamide has been found to protect neurons from oxidative stress and apoptosis, which are important mechanisms of neurodegeneration.
Biochemical and Physiological Effects:
2-[(3-cyano-4,5,6-trimethyl-2-pyridinyl)thio]-2-phenylacetamide has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. 2-[(3-cyano-4,5,6-trimethyl-2-pyridinyl)thio]-2-phenylacetamide has also been found to suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6, leading to the attenuation of inflammatory responses. Finally, 2-[(3-cyano-4,5,6-trimethyl-2-pyridinyl)thio]-2-phenylacetamide has been found to protect neurons from oxidative stress and apoptosis, leading to the preservation of neuronal function and survival.
実験室実験の利点と制限
2-[(3-cyano-4,5,6-trimethyl-2-pyridinyl)thio]-2-phenylacetamide has several advantages for use in lab experiments, including its small molecular weight, high solubility, and stability. However, 2-[(3-cyano-4,5,6-trimethyl-2-pyridinyl)thio]-2-phenylacetamide also has several limitations, including its relatively low potency and specificity for p53, which may limit its therapeutic potential.
将来の方向性
There are several future directions for research on 2-[(3-cyano-4,5,6-trimethyl-2-pyridinyl)thio]-2-phenylacetamide, including the development of more potent and specific analogs, the investigation of its potential therapeutic applications in other fields such as cardiovascular disease and diabetes, and the elucidation of its mechanism of action at the molecular level. Additionally, the development of new drug delivery methods for 2-[(3-cyano-4,5,6-trimethyl-2-pyridinyl)thio]-2-phenylacetamide may enhance its therapeutic potential and reduce its limitations.
科学的研究の応用
2-[(3-cyano-4,5,6-trimethyl-2-pyridinyl)thio]-2-phenylacetamide has been extensively studied for its potential therapeutic applications in various fields of research. In cancer research, 2-[(3-cyano-4,5,6-trimethyl-2-pyridinyl)thio]-2-phenylacetamide has been found to exhibit anti-tumor properties by inhibiting the transcriptional activity of the p53 tumor suppressor protein, which is frequently mutated in many types of cancer. 2-[(3-cyano-4,5,6-trimethyl-2-pyridinyl)thio]-2-phenylacetamide has also been shown to have anti-inflammatory properties, making it a potential treatment for various inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, 2-[(3-cyano-4,5,6-trimethyl-2-pyridinyl)thio]-2-phenylacetamide has been found to exhibit neuroprotective properties, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
2-(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-10-11(2)14(9-18)17(20-12(10)3)22-15(16(19)21)13-7-5-4-6-8-13/h4-8,15H,1-3H3,(H2,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHNSVLXRPVZMJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N=C1C)SC(C2=CC=CC=C2)C(=O)N)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301327694 | |
| Record name | 2-(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl-2-phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301327694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26662706 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(3-Cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl-2-phenylacetamide | |
CAS RN |
370840-60-1 | |
| Record name | 2-(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl-2-phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301327694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-cyano-6-{[2-(3,4-dichlorophenyl)-2-oxoethyl]thio}-4-(2-furyl)-2-methyl-N-phenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B3828023.png)
![N-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,1-dicyclopropyl-N-methylmethanamine](/img/structure/B3828026.png)
![7-{[2-(4-methylphenyl)-2-oxoethyl]thio}-9-oxo-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile](/img/structure/B3828029.png)
![2-{[2-(4-biphenylyl)-2-oxoethyl]thio}-4,6-bis(4-methoxyphenyl)nicotinonitrile](/img/structure/B3828047.png)
![3-(4-methoxyphenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3828051.png)
![2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(2-naphthyl)acrylonitrile](/img/structure/B3828061.png)
![3-(2-furyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3828069.png)
![2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(1-naphthyl)acrylonitrile](/img/structure/B3828070.png)

![2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(1-naphthyl)acrylonitrile](/img/structure/B3828090.png)
![3-(2-chlorophenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3828103.png)
![5-acetyl-2-[(4-chlorobenzyl)thio]-6-methyl-4-phenyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B3828110.png)
![2-[(6-amino-3,5-dicyano-4-isobutyl-2-pyridinyl)thio]-2-phenylacetamide](/img/structure/B3828123.png)
![2-[(cyanomethyl)thio]-4-isopropyl-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B3828128.png)